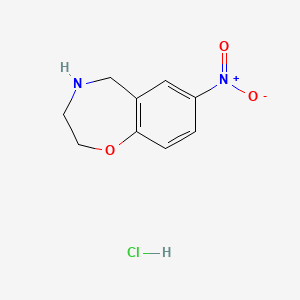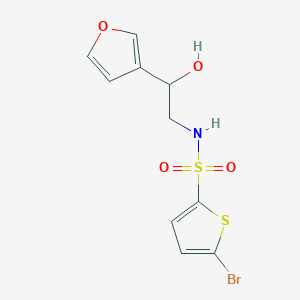![molecular formula C8H7ClF3NOS B2824271 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide CAS No. 2411276-01-0](/img/structure/B2824271.png)
2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. In
Mécanisme D'action
2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide is a selective inhibitor of the JAK family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. Specifically, 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide inhibits JAK3, which is predominantly expressed in immune cells, and to a lesser extent, JAK1 and JAK2. By inhibiting these enzymes, 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), and suppresses the activation and proliferation of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects:
2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. In a phase II clinical trial involving patients with rheumatoid arthritis, treatment with 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide resulted in significant improvements in disease activity, as measured by the American College of Rheumatology (ACR) response criteria. 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide has also been shown to be effective in the treatment of psoriasis, with significant improvements in skin lesions and quality of life reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide is its selectivity for JAK3, which reduces the risk of off-target effects and toxicity. However, 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide has also been shown to have limitations in terms of its pharmacokinetic properties, such as low oral bioavailability and rapid clearance from the body. These limitations may impact the efficacy and safety of 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide in clinical settings.
Orientations Futures
Despite the limitations of 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide, there are several future directions for research in this area. One potential direction is the development of more potent and selective JAK3 inhibitors, with improved pharmacokinetic properties and reduced toxicity. Another direction is the exploration of combination therapies, in which 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide is used in combination with other drugs to enhance its efficacy and reduce the risk of resistance. Finally, there is a need for further research into the long-term safety and efficacy of 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-(trifluoromethyl)thiophen-3-boronic acid, followed by the addition of palladium catalyst and triethylamine. The resulting product is purified through column chromatography to yield 2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide in high purity.
Applications De Recherche Scientifique
2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The JAK family of enzymes plays a crucial role in the signaling pathways that regulate immune responses, and inhibition of these enzymes has been shown to reduce inflammation and improve clinical outcomes in patients with autoimmune diseases.
Propriétés
IUPAC Name |
2-chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NOS/c9-3-6(14)13-4-5-1-2-15-7(5)8(10,11)12/h1-2H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNOFMYSXJRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/no-structure.png)
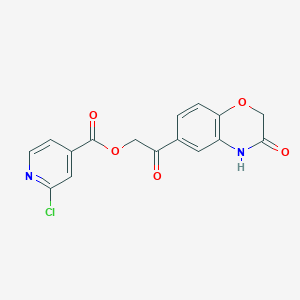
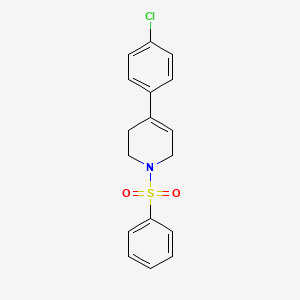
![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)
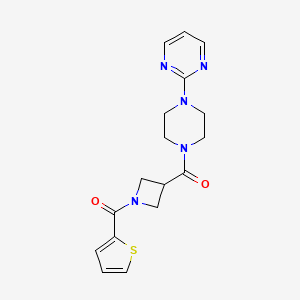
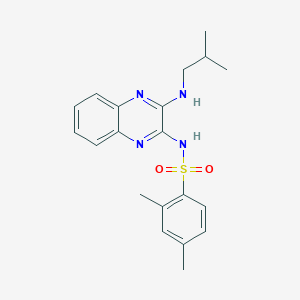
![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)
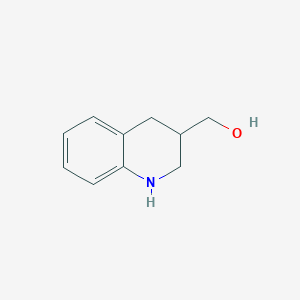
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2824206.png)
![5-Fluoro-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2824207.png)
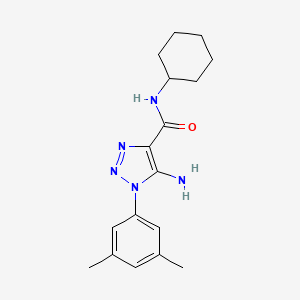
![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)
